molecular formula C37H76 B14284503 5,15-Dimethylpentatriacontane CAS No. 139445-30-0

5,15-Dimethylpentatriacontane

Cat. No.: B14284503
CAS No.: 139445-30-0
M. Wt: 521.0 g/mol
InChI Key: VCUXISXYHWDDPQ-UHFFFAOYSA-N
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Description

5,15-Dimethylpentatriacontane is a hydrocarbon compound with the molecular formula C37H76. It is a long-chain alkane with two methyl groups attached at the 5th and 15th positions of the pentatriacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dimethylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller hydrocarbon units. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can produce alcohols, aldehydes, ketones, and carboxylic acids.

    Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed under hydrogen gas (H2) atmosphere.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Produces alcohols, aldehydes, ketones, and carboxylic acids.

    Reduction: Results in more saturated hydrocarbons.

    Substitution: Forms halogenated alkanes.

Scientific Research Applications

5,15-Dimethylpentatriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,15-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the structural integrity of cell membranes and cuticular layers in insects.

Comparison with Similar Compounds

Similar Compounds

    Pentatriacontane (C35H72): A straight-chain alkane without methyl substitutions.

    3,7-Dimethylpentatriacontane (C37H76): Another dimethyl-substituted pentatriacontane with methyl groups at different positions.

    Heptatriacontane (C37H76): A straight-chain alkane with the same molecular formula but no methyl substitutions.

Uniqueness

5,15-Dimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties, such as melting point and solubility. This structural variation can also affect its interactions in biological systems and its utility in industrial applications.

Properties

CAS No.

139445-30-0

Molecular Formula

C37H76

Molecular Weight

521.0 g/mol

IUPAC Name

5,15-dimethylpentatriacontane

InChI

InChI=1S/C37H76/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-30-34-37(4)35-31-28-25-22-24-27-29-33-36(3)32-8-6-2/h36-37H,5-35H2,1-4H3

InChI Key

VCUXISXYHWDDPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC

Origin of Product

United States

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